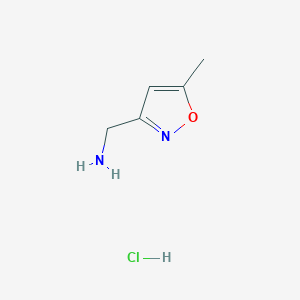
Acide (6-éthoxypyridin-3-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Ethoxypyridin-3-yl)boronic acid, also known as 6-EBPBA, is a boronic acid derivative of pyridine which has a wide range of applications in the scientific community. It has been used as a catalyst in various reactions, as a reagent in the synthesis of pharmaceuticals, and as a bioactive compound in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris les dérivés comme l'acide (6-éthoxypyridin-3-yl)boronique, sont connus pour leur capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette propriété les rend utiles dans diverses applications de détection, à la fois dans les dosages homogènes et les systèmes de détection hétérogènes. Ils peuvent être utilisés pour détecter les catécholamines et leurs dérivés, tels que la dopamine .
Orientations Futures
Boronic acids, including “(6-Ethoxypyridin-3-yl)boronic acid”, are increasingly being utilized in diverse areas of research . The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . This suggests that there is potential for future research and applications involving “(6-Ethoxypyridin-3-yl)boronic acid”.
Mécanisme D'action
Target of Action
The primary target of (6-Ethoxypyridin-3-yl)boronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
(6-Ethoxypyridin-3-yl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a formally nucleophilic organic group to the palladium catalyst . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where the palladium catalyst becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by (6-Ethoxypyridin-3-yl)boronic acid, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by its chemical structure and the conditions under which it is used.
Result of Action
The result of the action of (6-Ethoxypyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic chemistry, with applications in polymer science and in the fine chemicals and pharmaceutical industries .
Action Environment
The action of (6-Ethoxypyridin-3-yl)boronic acid is influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the compound should be stored in an inert atmosphere and at temperatures below -20°C . Additionally, the Suzuki-Miyaura coupling reaction in which the compound participates is known for its mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
(6-ethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONCERAQKBPLML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475801 |
Source


|
| Record name | (6-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612845-44-0 |
Source


|
| Record name | (6-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxypyridine-5-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














